molecular formula C7H11BrO B6259118 1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE CAS No. 1545038-58-1

1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE

Cat. No.: B6259118
CAS No.: 1545038-58-1
M. Wt: 191.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-3-cyclopropylbutan-2-one is a halogenated ketone featuring a cyclopropyl substituent on the third carbon of a butan-2-one backbone and a bromine atom on the first carbon. Its molecular formula is C₇H₉BrO, with a molecular weight of 189.05 g/mol. The ketone moiety (C=O) at the second carbon enhances electrophilicity, enabling participation in condensation or addition reactions.

Properties

CAS No.

1545038-58-1

Molecular Formula

C7H11BrO

Molecular Weight

191.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE can be synthesized through the bromination of 3-cyclopropylbutan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

    Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

    Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.

    Oxidation: Performed under acidic or basic conditions depending on the oxidizing agent used.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted cyclopropylbutanones.

    Reduction: Formation of 3-cyclopropylbutan-2-ol.

    Oxidation: Formation of 3-cyclopropylbutanoic acid.

Scientific Research Applications

1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE is utilized in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its reactivity and functional groups.

    Material Science: Used in the synthesis of novel materials with unique properties.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-BROMO-3-CYCLOPROPYLBUTAN-2-ONE involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different functional groups.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are structurally analogous, differing in substituents, chain length, or functional groups:

Compound Name Molecular Formula Key Features Reactivity Notes
1-Bromo-3-cyclopropylbutan-2-one C₇H₉BrO Cyclopropyl group (C3), bromine (C1), ketone (C2) High electrophilicity at C2; bromine enables SN2 substitutions
1-Bromo-3-chloropropan-2-one C₃H₄BrClO Chlorine (C3), bromine (C1), shorter chain (propanone backbone) Faster hydrolysis than bromo-cyclopropyl analog due to smaller size and Cl lability
2-Bromo-4-chloro-1-(2,5-difluorophenyl)butan-1-one C₁₀H₇BrClF₂O Difluorophenyl group (C1), bromine (C2), chlorine (C4) Aromatic ring enhances stability; halogenated positions may hinder nucleophilic attack
1-Bromo-2-methyl-3-(prop-2-en-1-yl)cyclopentane C₉H₁₅Br Cyclopentane backbone, bromine (C1), methyl (C2), allyl group (C3) Allyl group enables addition reactions; absence of ketone reduces electrophilicity

Reactivity and Stability

  • Electrophilicity : The ketone group in this compound increases electrophilicity at C2, facilitating nucleophilic additions (e.g., Grignard reactions). In contrast, 1-bromo-3-chloropropan-2-one exhibits higher electrophilicity due to its shorter chain and electron-withdrawing Cl .
  • Substitution Reactions : Bromine in the target compound is more reactive in SN2 displacements than chlorine in 1-bromo-3-chloropropan-2-one, as Br⁻ is a better leaving group. However, steric hindrance from the cyclopropyl group may slow kinetics compared to linear analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.